Sulfur Oxidation State Prevents Metabolic Inactivation: Sulfone (3,3-Dioxide) vs. Sulfoxide Metabolite
BRB-I-28, the parent sulfide, is extensively metabolized in vivo in dogs and rats to form 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-3-oxide (the sulfoxide) as a major metabolite [1]. This sulfoxide metabolite and its further oxidation products have demonstrated 'much lower antiarrhythmic activities' compared to the parent sulfide [2]. The target compound, existing as the fully oxidized 3,3-dioxide (sulfone), represents an oxidation state distinct from both the active sulfide and the inactivating sulfoxide metabolite. By presenting the terminal oxidation state at sulfur, the 3,3-dioxide may circumvent the CYP450-mediated S-oxidation pathway that inactivates BRB-I-28, potentially offering improved metabolic stability and prolonged pharmacodynamic effect.
| Evidence Dimension | Metabolic fate and antiarrhythmic activity retention of sulfur oxidation states |
|---|---|
| Target Compound Data | 3,3-dioxide (sulfone) oxidation state — terminal oxidation product; no further S-oxidation possible |
| Comparator Or Baseline | BRB-I-28 (sulfide): extensively metabolized to sulfoxide in dogs and rats. Sulfoxide metabolite: 'much lower antiarrhythmic activities' vs. parent |
| Quantified Difference | Qualitative: sulfoxide metabolite loses substantial antiarrhythmic activity; sulfone is chemically distinct from the inactivating sulfoxide pathway |
| Conditions | In vivo dog and rat metabolism studies; in vitro rat liver microsomal preparations with NADPH-generating system |
Why This Matters
Procurement of the 3,3-dioxide form selects a compound that is structurally incapable of undergoing the major metabolic inactivation pathway (S-oxidation to sulfoxide) that severely attenuates the activity of the parent sulfide BRB-I-28.
- [1] Metabolism and metabolite pharmacokinetics of BRB-I-28, a class Ib antiarrhythmic agent. Eur J Drug Metab Pharmacokinet. 1995 Apr-Jun;20(2):151-61. View Source
- [2] Chen CL, Sangiah S, Berlin KD, Scherlag B, Patterson E, Lazzara R. BRB-I-28: A Novel Class Ib Antiarrhythmic Agent. Cardiovascular Drug Reviews. 1994;12:237-253. Extensive metabolism of BRB-I-28 to form metabolites I and II, which have demonstrated much lower antiarrhythmic activities. View Source
